molecular formula C19H19N3O B2474528 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone CAS No. 57980-75-3

1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone

Cat. No. B2474528
CAS RN: 57980-75-3
M. Wt: 305.381
InChI Key: FFTYTNLKTHIRTM-UHFFFAOYSA-N
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Description

1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its diverse biological activities.

Scientific Research Applications

Signaling Molecule in Microbes and Gut Health

Indole serves as a signaling molecule in both bacteria and plants. In the human gut, it plays a role in microbial communication. Researchers have explored its impact on gut health, microbial interactions, and potential therapeutic applications. Additionally, indole’s flavor-enhancing properties make it relevant in the food industry .

Mechanism of Action

Target of Action

Indol-2-yl4-phenylpiperazinylketone, also known as F5791-3289 or 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone, is a compound that belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that the primary targets of this compound could be a variety of cellular receptors.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Indol-2-yl4-phenylpiperazinylketone may interact with its targets to modulate these biological activities.

Biochemical Pathways

Indole is a signaling molecule produced both by bacteria and plants Therefore, it’s possible that Indol-2-yl4-phenylpiperazinylketone could affect signaling pathways in cells

Pharmacokinetics

Many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, environmental stress factors including abiotic stresses or biotic pathogens can contribute to major losses to global crop yields and cause food security threats . .

properties

IUPAC Name

1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTYTNLKTHIRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone

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